![molecular formula C28H34N6O4 B2923472 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223824-14-3](/img/structure/B2923472.png)

2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

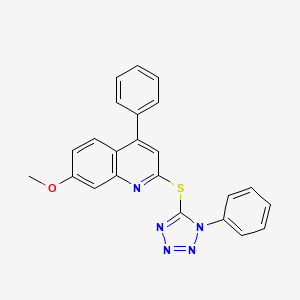

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is complex and unique, contributing to their wide range of biological activities . The specific structure of your compound would need to be determined using techniques like NMR or X-ray crystallography.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Reactions of Anthranilamide with Isocyanates :

- This study by Chern et al. (1988) involves the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar compounds starting from anthranilamide and chloroethyl isocyanate, showcasing the synthetic pathways relevant to our compound of interest (Chern et al., 1988).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation :

- El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with demonstrated antimicrobial activity, suggesting possible antimicrobial applications for our compound (El‐Kazak & Ibrahim, 2013).

Receptor Binding and Potential Therapeutic Applications

- Adenosine Receptor Subtype Selectivity :

- Kim, Ji, and Jacobson (1996) investigated the binding affinity of triazoloquinazoline derivatives to human A3 receptors, indicating potential for receptor-targeted therapeutics (Kim, Ji, & Jacobson, 1996).

Computer Prediction of Biological Activity

- Synthesis and Biological Activity Prediction :

- Danylchenko, Drushlyak, and Kovalenko (2016) conducted computer modeling to predict the biological activity and acute toxicity of similar compounds, illustrating the potential for in silico methods to explore the applications of our compound (Danylchenko, Drushlyak, & Kovalenko, 2016).

Novel Synthesis Methods

- Intramolecular Cyclization of Enamides :

- Kumar et al. (2012) reported on the synthesis of oxazoles through intramolecular cyclization, a method that could be relevant for the synthesis of our compound (Kumar et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities .

Mode of Action

It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna , which could potentially disrupt the replication and transcription processes of the cell, leading to cell death.

Biochemical Pathways

It has been suggested that similar compounds can upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis, a form of programmed cell death.

Result of Action

It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects.

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]quinazoline scaffold has attracted remarkable attention due to its widespread potential pharmaceutical activity . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBGVYUOYNIZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2923395.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2923396.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)

![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)